(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is a boronic acid derivative that features a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (BOC) protected aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1-(BOC-aminoethyl)benzene with a boronic acid reagent under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Free Amines: From deprotection of the BOC group.
Scientific Research Applications
(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on enzymes or other proteins, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases, where the boronic acid forms a tetrahedral adduct with the active site serine or threonine residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the BOC-protected aminoethyl group and is less selective in its reactivity.
4-Aminophenylboronic Acid: Contains a free amino group instead of the BOC-protected aminoethyl group, making it more reactive under certain conditions.
(1R)-4-(1-Aminoethyl)phenylboronic Acid: Similar structure but without the BOC protection, leading to different reactivity and stability profiles.
Uniqueness
(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is unique due to its combination of a boronic acid group and a BOC-protected aminoethyl group. This dual functionality allows for selective reactions and protection strategies in complex synthetic routes, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGOVOMQIQREX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@@H](C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.